Uracil-m7GpppAmpG ammonium

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C31H45N13O25P4 |

|---|---|

Molekulargewicht |

1123.7 g/mol |

IUPAC-Name |

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate;azane |

InChI |

InChI=1S/C31H42N12O25P4.H3N/c1-40-10-43(25-16(40)26(49)39-30(33)38-25)28-20(48)18(46)12(64-28)6-61-70(53,54)67-72(57,58)68-71(55,56)62-7-13-21(22(59-2)29(65-13)42-9-36-15-23(32)34-8-35-24(15)42)66-69(51,52)60-5-11-17(45)19(47)27(63-11)41-4-3-14(44)37-31(41)50;/h3-4,8-13,17-22,27-29,45-48H,5-7H2,1-2H3,(H9-,32,33,34,35,37,38,39,44,49,50,51,52,53,54,55,56,57,58);1H3/t11-,12-,13-,17-,18-,19-,20-,21-,22-,27-,28-,29-;/m1./s1 |

InChI-Schlüssel |

CGNUPCFFVHFMSW-HYPAHNGTSA-N |

Isomerische SMILES |

CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)OC)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=CC(=O)NC8=O)O)O)O)O.N |

Kanonische SMILES |

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)OC)OP(=O)(O)OCC7C(C(C(O7)N8C=CC(=O)NC8=O)O)O)O)O.N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Uracil-m7GpppAmpG Ammonium: Structure, Properties, and Applications in mRNA Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Uracil-m7GpppAmpG ammonium (B1175870), a critical reagent in the field of mRNA therapeutics and research. We delve into its chemical structure, physicochemical and biological properties, and its pivotal role in the cap-dependent translation initiation pathway. This document also furnishes detailed experimental protocols for its application in in vitro transcription and subsequent analysis, empowering researchers to effectively utilize this essential molecule in their work.

Chemical Structure and Properties

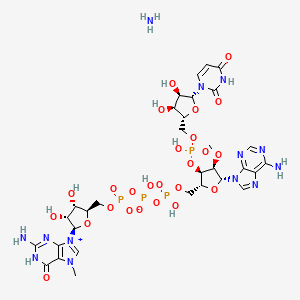

Uracil-m7GpppAmpG ammonium is the ammonium salt form of m7GpppAmpG, a trinucleotide cap analog. The core structure consists of a 7-methylguanosine (B147621) (m7G) linked to an adenosine (B11128) monophosphate (pAm) and a guanosine (B1672433) (pG) through a 5'-5' triphosphate bridge. A key feature of this analog is the 2'-O-methylation on the adenosine residue. While "Uracil" is part of the user's query, it's important to note that Uracil is a fundamental component of RNA but not explicitly named in the common nomenclature of this specific cap analog, which is more accurately referred to as m7G(5')ppp(2'OMeA)pG or simply m7GpppAmpG.

Below is a representation of the chemical structure of m7GpppAmpG.

Caption: Chemical structure of m7GpppAmpG.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C31H42N12O25P4.xNH3 | [1] |

| Molecular Weight | ~1145.67 g/mol (free acid) | [2] |

| Purity | ≥98% | [1] |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 2 years | [1] |

| CAS Number | 62858-30-4 (for the free acid form) | [3] |

Biological Properties

The biological properties of m7GpppAmpG are central to its function in enhancing the stability and translational efficiency of in vitro transcribed mRNA.

| Property | Value | Reference |

| Function | mRNA cap analog for in vitro transcription | [1][4] |

| Binding Affinity (KD for eIF4E) | 45.6 nM | [3][5] |

| Capping Efficiency | ~90% | [3][5] |

| Biological Effects | Enhances mRNA stability and translation efficiency | [3][5] |

Role in Cap-Dependent Translation Initiation

The primary biological role of the m7G cap, and by extension the m7GpppAmpG analog, is to facilitate the initiation of translation. This process, known as cap-dependent translation, is a fundamental pathway in eukaryotic cells. The m7G cap is recognized by the eukaryotic initiation factor 4E (eIF4E), which is a component of the eIF4F complex. This recognition event is the rate-limiting step in translation initiation and is crucial for recruiting the ribosomal machinery to the mRNA.

The following diagram illustrates the key steps in the cap-dependent translation initiation pathway.

References

mechanism of action of trinucleotide cap analogs

An In-depth Technical Guide on the Mechanism of Action of Trinucleotide Cap Analogs

Executive Summary

The 5' cap is a critical structural feature of eukaryotic messenger RNA (mRNA), essential for its stability, efficient translation into protein, and evasion of the innate immune system. The development of synthetic cap analogs has revolutionized the production of in vitro transcribed (IVT) mRNA for therapeutic and research applications, including the highly successful mRNA vaccines. Trinucleotide cap analogs represent the latest advancement in this field, offering significant advantages over previous dinucleotide versions. This guide provides a detailed examination of the , intended for researchers, scientists, and professionals in drug development. It covers their role in co-transcriptional capping, translation initiation, and mRNA stability, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Introduction: The Evolution of mRNA Capping Technology

The 5' cap consists of a 7-methylguanosine (B147621) (m7G) molecule linked to the first nucleotide of the mRNA chain via a 5'-5' triphosphate bridge.[1] This structure is fundamental to the lifecycle of an mRNA molecule. It protects the transcript from degradation by 5' exonucleases, is a key recognition element for the translation initiation machinery, and, when appropriately modified, allows the host cell to distinguish its own mRNA from foreign RNA.[][3]

Initial methods for producing capped IVT mRNA involved a two-step enzymatic process, which was often inefficient and difficult to scale. The first major innovation was co-transcriptional capping, where a dinucleotide cap analog, such as m7GpppG, is added directly to the IVT reaction. However, this method suffered from two main drawbacks: the analog could be incorporated in a non-functional reverse orientation, and it competed with GTP for initiation, leading to lower capping efficiency and reduced mRNA yields.[4][5]

The development of the Anti-Reverse Cap Analog (ARCA) solved the orientation problem by modifying the 3'-OH of the m7G, ensuring incorporation in the correct forward direction only.[6][7] While an improvement, ARCA still competed with GTP and typically produced a "Cap 0" structure. The discovery that a subsequent methylation on the 2'-OH of the first transcribed nucleotide (creating a "Cap 1" structure) is crucial for avoiding innate immune recognition spurred further innovation.[8]

Trinucleotide cap analogs, such as m7GpppAmpG, emerged as a groundbreaking solution. These molecules act as primers for RNA polymerase, directing transcription to start with a predefined, correctly oriented cap structure.[9][10] This approach virtually eliminates competition with GTP, leading to capping efficiencies greater than 95% and allowing for the direct co-transcriptional formation of the essential Cap 1 structure.[][10]

Core Mechanism of Action

The superior performance of trinucleotide cap analogs stems from their unique mechanism of action, which enhances several key stages of the mRNA lifecycle.

Co-transcriptional Priming and High-Efficiency Capping

Unlike dinucleotide analogs that act as transcription initiators competing with GTP, trinucleotide cap analogs function as primers for T7 RNA polymerase.[3][10] The polymerase recognizes the trinucleotide (e.g., m7GpppAmG) and the specific promoter sequence on the DNA template (e.g., one starting with 'AG'). It then directly elongates the RNA chain from the 3' end of the trinucleotide. This priming mechanism ensures that nearly all transcribed mRNA molecules begin with the cap analog in the correct orientation, leading to capping efficiencies that consistently exceed 95%.[4][10] This eliminates the need for downstream enzymatic steps or complex purification to remove uncapped or incorrectly capped species.

Caption: Co-transcriptional capping using a trinucleotide analog as a primer for T7 RNA polymerase.

Enhanced Translation Initiation via eIF4E Binding

Cap-dependent translation initiation is the primary pathway for protein synthesis in eukaryotes. It begins with the recognition of the 5' cap structure by the eukaryotic initiation factor 4E (eIF4E), a component of the eIF4F complex.[11][12] The affinity of eIF4E for the cap is a rate-limiting step in translation. Trinucleotide cap analogs can be chemically modified to enhance this binding interaction.

For instance, the inclusion of a 2'-O-methyl group on the first transcribed nucleotide not only creates the immune-evasive Cap 1 structure but also favorably positions the mRNA in the eIF4E binding pocket.[1][13] Further innovations, such as incorporating a Locked Nucleic Acid (LNA) or Threose Nucleic Acid (TNA) moiety into the trinucleotide structure, have been shown to significantly increase translational output, in some cases up to five-fold compared to standard ARCA caps.[8][12][14] These modifications likely optimize the conformation of the cap structure for a more stable interaction with eIF4E, leading to more efficient ribosome recruitment and higher protein expression.[15]

Caption: Pathway of cap-dependent translation initiation facilitated by a trinucleotide-capped mRNA.

Increased mRNA Stability and Resistance to Decapping

The 5' cap provides a physical barrier against 5'→3' exonucleolytic degradation. The removal of this cap by decapping enzymes, such as the Dcp1/Dcp2 complex, is a key step in mRNA decay. The chemical structure of the cap analog can influence its susceptibility to these enzymes.[1] Studies have shown that certain modifications within the triphosphate bridge or the sugar moieties of the trinucleotide can increase the mRNA's resistance to decapping.[1][12] For example, phosphorothiolate (B1257650) modifications in the triphosphate backbone or TNA modifications have been shown to enhance stability against decapping enzymes in vitro.[1][12] This increased stability prolongs the functional half-life of the mRNA within the cell, allowing for a greater cumulative yield of the desired protein from a single transcript.

Innate Immune Evasion

The cellular innate immune system has evolved to recognize foreign RNA, such as that from viral infections. Pattern recognition receptors like RIG-I can be activated by IVT mRNA, particularly if it lacks the modifications found on endogenous host mRNA. A key modification for evading this immune surveillance is the 2'-O-methylation of the first transcribed nucleotide (the Cap 1 structure).[8][16] Trinucleotide cap analogs are designed to incorporate this modification co-transcriptionally, producing a uniform population of Cap 1-containing mRNAs. This significantly reduces the immunogenicity of the synthetic mRNA, which is critical for therapeutic applications to avoid adverse inflammatory responses and ensure sustained protein expression.[8]

Quantitative Analysis of Trinucleotide Cap Analog Performance

The advantages of trinucleotide cap analogs are substantiated by quantitative data from various biochemical and cell-based assays. The tables below summarize representative data from the literature, comparing different cap analogs.

Table 1: Capping and Translation Efficiency of Various Cap Analogs

| Cap Analog Type | Capping Efficiency (%) | Relative Translation Efficiency (vs. ARCA) | Key Features | Reference(s) |

|---|---|---|---|---|

| ARCA (dinucleotide) | ~70-80% | 1.0 (Baseline) | Prevents reverse incorporation; Cap 0 | [4][5] |

| m7GpppAmG (trinucleotide) | >95% | ~2.0 - 3.0 | High efficiency; Co-transcriptional Cap 1 | [9][10] |

| LNA-modified (trinucleotide) | ~53-95% | ~4.0 - 5.0 | Enhanced eIF4E binding; High translation | [8][14] |

| TNA-modified (trinucleotide) | >95% | ~1.5 - 2.5 | Increased decapping resistance | [12][15] |

| Phosphorothiolate (trinucleotide) | >95% | ~2.0 - 3.5 | Increased stability; High translation |[1][17] |

Table 2: eIF4E Binding Affinity for Different Cap Structures

| Cap Analog / Structure | Method | Dissociation Constant (Kd) or Association Constant (Ka) | Reference(s) |

|---|---|---|---|

| m7GTP | Fluorescence Titration | Ka: ~1.1 x 10⁸ M⁻¹ | [18] |

| m7GpppG | Fluorescence Titration | Kd: ~561 nM | [19] |

| Capped Oligo (5'-CCU...) | Fluorescence Titration | Kd: ~104 nM | [11][19] |

| Capped Oligo (5'-ACU...) | Fluorescence Titration | Kd: ~39 nM | [11][19] |

| Capped Oligo (5'-GCU...) | Fluorescence Titration | Kd: ~25 nM | [11][19] |

Note: Lower Kd indicates higher binding affinity. The identity of the first few nucleotides significantly influences eIF4E binding.

Key Experimental Protocols

The following sections provide generalized methodologies for key experiments used to characterize trinucleotide cap analogs.

General Synthesis of a Trinucleotide Cap Analog (m7GpppAmpG)

The synthesis is typically a multi-step chemical process. A common approach involves the coupling of an activated 7-methylguanosine-5'-diphosphate (e.g., m7GDP-Im) with a dinucleotide 5'-phosphate (pAmpG).[9]

-

Dinucleotide Synthesis : The dinucleotide (pAmpG) is first synthesized, often using solid-supported phosphoramidite (B1245037) chemistry.

-

Activation : 7-methylguanosine-5'-diphosphate (m7GDP) is activated, for example, by reacting it with carbonyldiimidazole (CDI) to form an imidazolide (B1226674) derivative (Im-m7GDP).

-

Coupling Reaction : The activated m7GDP-Im is reacted with the dinucleotide 5'-phosphate in the presence of a catalyst, such as zinc chloride (ZnCl2), in an anhydrous solvent like DMF or DMSO.[9]

-

Purification : The reaction mixture is stirred for several days at room temperature. The final trinucleotide product is then purified from the reaction mixture using chromatographic techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Transcription (IVT) with a Trinucleotide Analog

This protocol describes a typical co-transcriptional capping reaction using T7 RNA polymerase.[20]

-

Reaction Setup : A typical 20 µL reaction is assembled at room temperature and contains:

-

Transcription Buffer (40 mM Tris-HCl pH 7.9, 10 mM MgCl2, 1 mM DTT, 2 mM spermidine)

-

Linearized DNA Template (encoding gene of interest downstream of a T7 promoter, ~40 ng/µL)

-

NTPs (5 mM each of ATP, CTP, UTP; reduced concentration of GTP, e.g., 1.5-2.0 mM)

-

Trinucleotide Cap Analog (e.g., m7GpppAmG, 6-8 mM)

-

RNase Inhibitor (1 U/µL)

-

T7 RNA Polymerase (10 U/µL)

-

-

Incubation : The reaction is incubated at 37°C for 2-4 hours.

-

Template Removal : Following incubation, the DNA template is degraded by adding DNase I (1 U/µL) and incubating for an additional 30 minutes at 37°C.

-

Purification : The resulting mRNA is purified from the reaction mixture using methods such as LiCl precipitation, spin column chromatography, or HPLC.

Capping Efficiency Assay

This workflow determines the percentage of successfully capped mRNA transcripts.[15]

-

Biotinylation : A biotinylated DNA oligonucleotide complementary to the 3' end of the IVT mRNA is hybridized to the transcript.

-

Capture : The mRNA-DNA hybrids are captured on streptavidin-coated magnetic beads. Unbound transcripts are washed away.

-

RNase H Digestion : The captured mRNA is treated with RNase H, which specifically cleaves the RNA strand of an RNA/DNA hybrid, releasing a short 5' capped fragment.

-

Analysis : The released 5' fragments (containing either a cap or a 5'-triphosphate) are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) or mass spectrometry. The ratio of the capped fragment to the total fragments (capped + uncapped) determines the capping efficiency.

Cell-Based Translation Assay

This protocol uses a reporter gene (e.g., Firefly Luciferase) to quantify the translational efficiency of an mRNA.

-

Cell Culture : Human cell lines such as HEK293 or HeLa are cultured to ~80% confluency in appropriate media.

-

Transfection : Purified IVT mRNA (encoding the reporter protein) capped with different analogs is transfected into the cells using a lipid-based transfection reagent. A constant amount of mRNA (e.g., 100 ng per well) is used for each cap analog being tested.

-

Incubation : Cells are incubated for a set period (e.g., 6, 12, 24 hours) to allow for mRNA translation and protein accumulation.

-

Lysis and Luminescence Reading : Cells are lysed, and a luciferase assay substrate is added to the lysate. The resulting luminescence, which is proportional to the amount of translated luciferase protein, is measured using a luminometer.

-

Data Analysis : The luminescence values are normalized (e.g., to total cell protein) and compared between different cap analogs to determine relative translation efficiency.[1]

eIF4E Binding Affinity Assay (Fluorescence Titration)

This biophysical assay measures the binding affinity of a cap analog to the eIF4E protein by monitoring changes in the protein's intrinsic tryptophan fluorescence.[18][19]

-

Protein Preparation : Recombinant, purified eIF4E protein is prepared and its concentration accurately determined.

-

Titration : A fixed concentration of eIF4E (e.g., 1 µM) in a suitable buffer is placed in a fluorometer cuvette. The intrinsic tryptophan fluorescence is excited (e.g., at 280 nm) and emission is monitored (e.g., at 340 nm).

-

Ligand Addition : Small aliquots of a concentrated stock solution of the cap analog (or capped RNA oligonucleotide) are sequentially added to the eIF4E solution. The fluorescence intensity is recorded after each addition and equilibration. The binding of the cap analog to eIF4E quenches the tryptophan fluorescence.

-

Data Analysis : The change in fluorescence is plotted against the ligand concentration. The resulting binding curve is fitted to a suitable binding isotherm equation (e.g., one-site binding) to calculate the dissociation constant (Kd).[19]

Visualizations: A Workflow for Novel Cap Analog Evaluation

The development and validation of a new trinucleotide cap analog follows a logical progression of experiments designed to characterize its biochemical and functional properties.

Caption: Logical workflow for the comprehensive evaluation of a novel trinucleotide cap analog.

Conclusion and Future Perspectives

Trinucleotide cap analogs have fundamentally improved the synthesis of high-quality mRNA for therapeutic and research purposes. Their mechanism of action as transcriptional primers results in highly efficient and correctly oriented capping, enabling the direct co-transcriptional production of mature, immune-evasive Cap 1 mRNA. The ability to introduce chemical modifications, such as LNA or phosphorothiolates, provides a powerful toolkit for fine-tuning mRNA properties, leading to enhanced translational efficiency and prolonged stability.[1][8]

The ongoing research in this area focuses on discovering novel modifications that can further boost protein expression, increase the functional half-life of mRNA, and modulate interactions with other cellular factors. As the field of mRNA therapeutics continues to expand beyond vaccines into areas like protein replacement therapies and cancer immunotherapy, the development of next-generation trinucleotide cap analogs will be a key driver of innovation, enabling the creation of safer and more potent RNA-based medicines.[9]

References

- 1. Trinucleotide cap analogs with triphosphate chain modifications: synthesis, properties, and evaluation as mRNA capping reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Evolution of Cap Analogs - Areterna LLC [areterna.com]

- 4. neb-online.de [neb-online.de]

- 5. Modified ARCA analogs providing enhanced translational properties of capped mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is ARCA [biosyn.com]

- 7. ARCA Cap: Boost RNA Translation [baseclick.eu]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Recent Advances in Modified Cap Analogs: Synthesis, Biochemical Properties, and mRNA Based Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cap-proximal nucleotides via differential eIF4E binding and alternative promoter usage mediate translational response to energy stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Incorporation, and Translation Properties of Threose Nucleic Acid Modified Trinucleotide Cap Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Trinucleotide cap analogs with triphosphate chain modifications: synthesis, properties, and evaluation as mRNA capping reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biophysical studies of eIF4E cap-binding protein: recognition of mRNA 5' cap structure and synthetic fragments of eIF4G and 4E-BP1 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Preparation of RNAs with non-canonical 5′ ends using novel di- and trinucleotide reagents for co-transcriptional capping - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of 5' Cap Structure on mRNA Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5' cap structure is a critical determinant of messenger RNA (mRNA) fate within the cell, profoundly influencing its stability, translational efficiency, and interaction with the cellular machinery. This technical guide provides an in-depth analysis of the role of the 5' cap in mRNA stability, with a particular focus on the implications of variations in the cap structure, such as the presence of a uracil-containing cap analog. We will explore the enzymatic pathways of mRNA decay, the substrate specificities of key decapping enzymes, and present detailed experimental protocols for assessing mRNA stability. This guide aims to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to investigate and engineer mRNA stability for therapeutic and research applications.

Introduction to mRNA Capping and Stability

Eukaryotic mRNAs undergo a series of modifications that are crucial for their proper function. One of the most significant of these is the addition of a 5' cap, a 7-methylguanosine (B147621) (m7G) molecule linked to the first nucleotide of the mRNA via a 5'-5' triphosphate bridge. This cap structure, denoted as m7GpppN (where N is the first transcribed nucleotide), serves as a molecular signature that protects the mRNA from degradation by 5'-3' exonucleases and facilitates its recognition by the translation initiation machinery.[1]

The stability of an mRNA molecule, often quantified by its half-life, is a key factor in determining the level of protein expression. The 5' cap, in concert with the 3' poly(A) tail, plays a synergistic role in protecting the mRNA from premature degradation.[2] The process of cap removal, or decapping, is a critical and often rate-limiting step in the major pathway of mRNA decay in eukaryotes.

The Role of the 5' Cap Structure in mRNA Stability

The identity of the first transcribed nucleotide (N) and modifications to the cap structure itself can significantly impact mRNA stability. The "Cap 1" structure, which contains a methylation at the 2'-O position of the first nucleotide (m7GpppNm), is a common feature in higher eukaryotes and is recognized as "self" by the innate immune system, thereby avoiding activation of immune responses and contributing to increased stability and translation.[3]

While the most common initiating nucleotides are adenosine (B11128) (A) and guanosine (B1672433) (G), the presence of other nucleotides, such as uracil (B121893) (U), can influence the transcript's fate. The specific cap analog requested, Uracil-m7GpppAmpG ammonium , represents a trinucleotide cap analog with a uracil at the -1 position relative to the m7G, and an adenosine at the +1 position. While this specific and complex structure is not commonly described in the literature, we can infer its potential behavior based on the known properties of cap-binding and decapping proteins.

Key Enzymatic Players in mRNA Decapping

The primary pathway for the degradation of most mRNAs in eukaryotes is initiated by the shortening of the poly(A) tail (deadenylation), followed by the removal of the 5' cap by a decapping enzyme complex, and subsequent degradation of the mRNA body by the 5'-3' exonuclease Xrn1. The two main decapping enzymes are Dcp2 and Nudt16.

Dcp2 (Decapping Enzyme, Subunit 2)

Dcp2 is the catalytic subunit of the major cytoplasmic decapping complex. Its activity is often enhanced by the accessory protein Dcp1.[1][4] Dcp2 does not directly bind the cap structure with high affinity; instead, its activity is influenced by the RNA body and various regulatory proteins.[5][6] Studies have shown that the sequence and context of the 5' end of the mRNA can influence Dcp2's decapping efficiency.[5][6] While Dcp2 can decap a broad range of capped RNAs, its activity can be modulated by the identity of the first few nucleotides.[5]

Nudt16 (Nudix Hydrolase 16)

Nudt16 is another Nudix family hydrolase with decapping activity.[7][8][9] Unlike Dcp2, Nudt16 has been shown to have a preference for certain cap structures. Some studies indicate that Nudt16 preferentially hydrolyzes unmethylated caps (B75204) (GpppG) and caps with a guanine (B1146940) at the first transcribed position.[10] It can also decap mRNAs with non-canonical caps, such as those containing nicotinamide (B372718) adenine (B156593) dinucleotide (NAD).[11][12] This substrate preference suggests that Nudt16 may play a role in the quality control of mRNA capping and the degradation of specific subsets of mRNAs.

Signaling Pathways in mRNA Decay

The regulation of mRNA stability is intricately linked to various cellular signaling pathways that respond to internal and external cues. These pathways can modulate the activity of deadenylases, decapping enzymes, and other decay factors, thereby altering the half-lives of specific mRNAs.

Deadenylation-Dependent Decapping Pathway

This is the major pathway for mRNA turnover. It begins with the gradual shortening of the poly(A) tail by deadenylase complexes (e.g., Ccr4-Not, Pan2-Pan3). Once the poly(A) tail is sufficiently short, the Lsm1-7-Pat1 complex can bind to the 3' end and promote the recruitment of the Dcp1-Dcp2 decapping complex to the 5' end, leading to cap removal and subsequent degradation by Xrn1.[13][14][15][16][17]

References

- 1. Structural basis of mRNA cap recognition by Dcp1–Dcp2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The cap and poly(A) tail function synergistically to regulate mRNA translational efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation of RNAs with non-canonical 5′ ends using novel di- and trinucleotide reagents for co-transcriptional capping - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Control of mRNA Decapping by Dcp2: an open and shut case? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dcp2 Decaps m2,2,7GpppN-Capped RNAs, and Its Activity Is Sequence and Context Dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Hydrolytic activity of human Nudt16 enzyme on dinucleotide cap analogs and short capped oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Transcriptomic profile investigations highlight a putative role for NUDT16 in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cap-proximal nucleotides via differential eIF4E binding and alternative promoter usage mediate translational response to energy stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Mechanisms of deadenylation-dependent decay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Reactome | Deadenylation-dependent mRNA decay [reactome.org]

- 16. Frontiers | Structure and function of molecular machines involved in deadenylation-dependent 5′-3′ mRNA degradation [frontiersin.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Trinucleotide Cap Analogs for In Vitro Transcription Initiation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of trinucleotide cap analogs, with a focus on m7GpppAmpG, for the initiation of in vitro transcription (IVT). The 5' cap is a critical modification for synthetic mRNA, profoundly influencing its stability, translational efficiency, and immunogenicity, making the choice of cap analog a crucial parameter in the development of mRNA-based therapeutics and vaccines.

Introduction to mRNA Capping and Cap Analogs

Eukaryotic messenger RNA (mRNA) possesses a unique 5' cap structure, consisting of a 7-methylguanosine (B147621) (m7G) linked to the first transcribed nucleotide via a 5'-5' triphosphate bridge. This cap structure is essential for several biological processes:

-

Protection from Exonucleases: The cap protects the mRNA from degradation by 5' exonucleases, thereby increasing its stability.

-

Translation Initiation: The cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a key step in recruiting the ribosomal machinery to initiate protein synthesis.

-

Splicing and Nuclear Export: The cap plays a role in pre-mRNA splicing and the transport of mRNA from the nucleus to the cytoplasm.

-

Immune Evasion: A proper cap structure helps the cell distinguish its own mRNA from foreign RNA, preventing the activation of innate immune responses.

In vitro transcription allows for the synthesis of large quantities of mRNA. To produce functional, capped mRNA, a cap structure must be added. This can be achieved co-transcriptionally by including a cap analog in the IVT reaction. Cap analogs are chemically synthesized mimics of the natural cap structure.

Over the years, cap analogs have evolved from simple dinucleotides like m7GpppG to more sophisticated structures designed to improve capping efficiency and ensure the correct orientation of the cap. Anti-Reverse Cap Analogs (ARCAs) were a significant advancement, featuring a modification (typically a 3'-O-methylation on the m7G) to prevent reverse incorporation, which can lead to non-functional mRNA.

More recently, trinucleotide cap analogs have been developed to directly incorporate a Cap 1 structure, which includes a 2'-O-methylation on the first transcribed nucleotide. This modification is common in endogenous mammalian mRNA and can further enhance translation and reduce immunogenicity.

Uracil-m7GpppAmpG Ammonium (B1175870): A Note on a Commercially Listed Analog

m7GpppAmpG Ammonium: A Detailed Profile

m7GpppAmpG (also denoted as m7G(5')ppp(5')(2'OMeA)pG) is a trinucleotide cap analog designed for co-transcriptional capping of mRNA. Its structure consists of a 7-methylguanosine linked via a triphosphate bridge to a 2'-O-methylated adenosine, which is in turn linked to a guanosine. This design allows for the synthesis of mRNA with a Cap 1 structure when the transcript is initiated with an AG sequence.

Key Features and Advantages:

-

High Capping Efficiency: m7GpppAmpG has been reported to achieve a capping efficiency of approximately 90%.[1][2] High capping efficiency is crucial for maximizing the yield of functional mRNA and minimizing the presence of uncapped 5'-triphosphate RNA, which can trigger an innate immune response.[3]

-

Enhanced Translation Efficiency: The Cap 1 structure generated by m7GpppAmpG is known to enhance the translational output of the mRNA.[4][]

-

Strong Binding to eIF4E: This cap analog exhibits a high affinity for the translation initiation factor eIF4E, with a reported dissociation constant (KD) of 45.6 nM.[1][2] This strong binding is a prerequisite for efficient cap-dependent translation.

-

Reduced Immunogenicity: The 2'-O-methylation on the first nucleotide helps to mimic endogenous mRNA, thereby reducing the activation of pattern recognition receptors like RIG-I and MDA5.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for m7GpppAmpG ammonium, providing a basis for comparison with other cap analogs.

| Parameter | Value | Reference |

| Capping Efficiency | ~90% | [1][2] |

| eIF4E Binding Affinity (KD) | 45.6 nM | [1][2] |

Experimental Protocols

In Vitro Transcription with Co-transcriptional Capping using m7GpppAmpG

This protocol provides a general framework for the in vitro synthesis of capped mRNA using T7 RNA polymerase and a trinucleotide cap analog like m7GpppAmpG. The final concentrations of reagents may need to be optimized for specific templates and applications.

Materials:

-

Linearized DNA template with a T7 promoter followed by an AG initiation sequence

-

T7 RNA Polymerase

-

m7GpppAmpG ammonium salt

-

ATP, CTP, UTP solution

-

GTP solution

-

Transcription Buffer (typically contains Tris-HCl, MgCl2, DTT, spermidine)

-

RNase Inhibitor

-

Nuclease-free water

-

DNase I

Procedure:

-

Thaw Reagents: Thaw all components on ice. Keep enzymes and cap analog on ice.

-

Assemble the Reaction: In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the specified order. The ratio of cap analog to GTP is critical and often recommended to be around 4:1 to 5:1 to favor cap incorporation.

| Component | Final Concentration |

| Nuclease-free water | to final volume |

| Transcription Buffer | 1X |

| ATP, CTP, UTP | 2 mM each |

| m7GpppAmpG | 4 mM |

| GTP | 1 mM |

| Linearized DNA template | 50-100 ng/µL |

| RNase Inhibitor | 1 U/µL |

| T7 RNA Polymerase | 2 U/µL |

-

Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2 to 4 hours.

-

DNase Treatment: To remove the DNA template, add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.

-

Purification of mRNA: Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation, spin column chromatography, or HPLC, to remove unincorporated nucleotides, enzymes, and salts.

-

Quality Control: Analyze the integrity and concentration of the synthesized mRNA using methods like agarose (B213101) gel electrophoresis, UV spectrophotometry, or a Bioanalyzer. The capping efficiency can be determined by methods such as LC-MS analysis of RNase H digested fragments.

Analysis of Capping Efficiency

A common method to assess capping efficiency involves enzymatic digestion followed by liquid chromatography-mass spectrometry (LC-MS).

Procedure Outline:

-

RNase H Digestion: The synthesized mRNA is annealed to a short DNA oligonucleotide that is complementary to a sequence near the 5' end of the mRNA. RNase H is then used to cleave the RNA strand of the RNA:DNA hybrid, releasing a short 5' fragment.

-

LC-MS Analysis: The resulting fragments are analyzed by LC-MS. The relative abundance of the capped fragment (containing m7GpppAmpG) versus the uncapped fragment (containing a 5'-triphosphate) is quantified to determine the capping efficiency.

Diagrams and Workflows

In Vitro Transcription Initiation Workflow

The following diagram illustrates the workflow for in vitro transcription using a trinucleotide cap analog.

References

An In-depth Technical Guide on the Binding Affinity of mRNA Cap Analogs to eIF4E, with a Focus on Uracil-m7GpppAmpG

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The eukaryotic translation initiation factor 4E (eIF4E) is a critical regulator of cap-dependent mRNA translation, making it a key target in oncology and various other therapeutic areas.[1] The initiation of this process hinges on the specific recognition of the 5' cap structure (m⁷GpppN) of mRNA by eIF4E.[1][2] Understanding the binding affinity of various synthetic cap analogs to eIF4E is paramount for the development of novel therapeutics that can modulate this interaction and for the optimization of mRNA-based vaccines and therapies.

This guide provides a technical overview of the binding affinity between the eukaryotic translation initiation factor 4E (eIF4E) and mRNA cap analogs, with a specific focus on the uracil-containing analog, Uracil-m⁷GpppAmpG. While direct quantitative binding data for Uracil-m⁷GpppAmpG is not prevalent in publicly accessible literature, this document leverages data from its close structural analog, m⁷GpppAmpG , to provide a robust framework for understanding this molecular interaction. We present key quantitative data, detail the essential experimental protocols for affinity measurement, and visualize the relevant biological and experimental pathways.

Quantitative Binding Affinity Data

The binding affinity of cap analogs to eIF4E is typically quantified by the dissociation constant (K D ), where a lower K D value signifies a stronger binding interaction. The affinity is influenced by the N⁷-methylguanosine, the length and composition of the phosphate (B84403) bridge, and the identity of the subsequent nucleotides.

While specific binding data for Uracil-m⁷GpppAmpG is not available, data for the closely related trinucleotide cap analog, m⁷GpppAmpG , shows a high affinity for eIF4E. This analog enhances mRNA stability and translation efficiency, making it relevant for therapeutic mRNA research.[3][] The ammonium (B1175870) salt form is often used to improve stability.[3][]

Below is a summary of binding affinities for m⁷GpppAmpG and other relevant cap analogs to provide a comparative context.

| Cap Analog | Dissociation Constant (K D ) | Comments |

| m⁷GpppAmpG | 45.6 nM [3][] | A trinucleotide Cap-1 analog with high affinity. Enhances mRNA stability and translation. |

| m⁷GpppG | 561 nM[5] | A common dinucleotide Cap-0 analog. |

| m⁷GTP | Varies (μM range) | Mononucleotide analog, forms the basis of the cap structure. Binding is weaker than di- or trinucleotide analogs.[5][6] |

| Capped RNA Oligos | Substantially lower than m⁷GpppG | The RNA moiety beyond the cap structure increases the overall binding affinity to eIF4E.[5] |

Note: Binding affinities can vary based on experimental conditions such as buffer composition, ionic strength, and temperature.

Experimental Protocols for Measuring Binding Affinity

Several biophysical techniques are employed to determine the binding affinity of cap analogs to eIF4E. Fluorescence-based methods and isothermal titration calorimetry are among the most common and robust.[1][7][8]

Fluorescence Polarization (FP) Assay

Fluorescence Polarization (FP) is a widely used, homogeneous technique to monitor molecular interactions in solution.[9][10] The method is based on the principle that a small, fluorescently labeled molecule (the tracer, e.g., a fluorescent cap analog) tumbles rapidly in solution, leading to depolarization of emitted light when excited with plane-polarized light. When the tracer binds to a much larger molecule (like eIF4E), its rotation slows, and the emitted light remains polarized.[10]

Detailed Methodology:

-

Reagent Preparation:

-

eIF4E Protein: Recombinant human or murine eIF4E is expressed (e.g., in E. coli) and purified to homogeneity. The concentration is determined accurately using a method like the Bradford assay or UV absorbance at 280 nm.

-

Fluorescent Cap Analog (Tracer): A cap analog (e.g., m⁷GTP or a similar structure) is labeled with a suitable fluorophore (e.g., fluorescein). The tracer must be validated to ensure it binds to eIF4E.

-

Competitor: The unlabeled cap analog of interest (e.g., Uracil-m⁷GpppAmpG ammonium) is prepared in a dilution series.

-

Assay Buffer: A suitable buffer is prepared, for example: 50 mM HEPES/KOH pH 7.2, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT.

-

-

Assay Procedure (Competitive FP):

-

A fixed, subsaturating concentration of the fluorescent tracer and a fixed concentration of eIF4E are added to the wells of a microplate.

-

Increasing concentrations of the unlabeled competitor (the cap analog being tested) are added to the wells.

-

The plate is incubated at a controlled temperature (e.g., 20-25°C) to allow the binding reaction to reach equilibrium.

-

The fluorescence polarization is measured using a microplate reader equipped with polarizing filters.

-

-

Data Analysis:

-

The polarization values are plotted against the logarithm of the competitor concentration.

-

The resulting sigmoidal curve is fitted to a suitable binding model (e.g., a one-site competitive binding equation) to determine the IC₅₀ value (the concentration of competitor that displaces 50% of the tracer).

-

The IC₅₀ is then converted to a K D value using the Cheng-Prusoff equation, which requires knowledge of the K D of the fluorescent tracer.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. It is a label-free technique that determines the binding constant (K D ), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Detailed Methodology:

-

Reagent Preparation:

-

eIF4E Protein: Highly purified and concentrated eIF4E is prepared.

-

Cap Analog: The cap analog of interest is dissolved in the exact same buffer as the protein to avoid heat of dilution effects.

-

Degassing: Both the protein solution and the ligand solution are thoroughly degassed immediately before the experiment to prevent air bubbles in the calorimeter cell.

-

-

Experimental Setup:

-

The sample cell of the calorimeter is filled with the eIF4E protein solution at a known concentration.

-

The injection syringe is filled with the cap analog solution at a concentration typically 10-20 times that of the protein.

-

The system is allowed to equilibrate at the desired experimental temperature.

-

-

Titration:

-

A series of small, precise injections of the cap analog solution are made into the sample cell containing the eIF4E protein.

-

After each injection, the heat change resulting from the binding interaction is measured by the instrument until the binding reaction reaches equilibrium.

-

Injections are continued until the protein becomes saturated with the ligand and no further heat changes are observed.

-

-

Data Analysis:

-

The raw data appears as a series of peaks, with the area of each peak corresponding to the heat change per injection.

-

These peak areas are integrated and plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to directly calculate K D , n, and ΔH. The entropy (ΔS) can then be calculated from these values.

-

Visualizations: Pathways and Workflows

eIF4E Signaling Pathway in Cap-Dependent Translation

The following diagram illustrates the central role of eIF4E in the initiation of cap-dependent translation and its regulation. eIF4E binds to the mRNA 5' cap and recruits the scaffolding protein eIF4G, which in turn brings in other factors to assemble the translation initiation complex. This process is negatively regulated by 4E-Binding Proteins (4E-BPs), which sequester eIF4E.[8]

Caption: Core signaling pathway of eIF4E in cap-dependent translation initiation.

Experimental Workflow for Binding Affinity Determination

This diagram provides a generalized workflow for quantifying the binding affinity of a novel cap analog, such as Uracil-m⁷GpppAmpG, to eIF4E using either Fluorescence Polarization or Isothermal Titration Calorimetry.

References

- 1. Phosphorylation of eIF4E attenuates its interaction with mRNA 5′ cap analogs by electrostatic repulsion: Intein-mediated protein ligation strategy to obtain phosphorylated protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Weak binding affinity of human 4EHP for mRNA cap analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of 5' mRNA and 5' U snRNA cap structures in regulation of gene expression - Division of Biophysics [biogeo.uw.edu.pl]

- 6. Cap‐Dependent Translation Initiation Factor eIF4E: An Emerging Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel cap analogs for in vitro synthesis of mRNAs with high translational efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Cap-proximal nucleotides via differential eIF4E binding and alternative promoter usage mediate translational response to energy stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

The 5' Cap Structure in Eukaryotic mRNA: A Technical Guide to its Core Functions and Therapeutic Implications

For Researchers, Scientists, and Drug Development Professionals

The 5'-cap is a hallmark modification of eukaryotic messenger RNA (mRNA) that is critical for its lifecycle, from biogenesis to decay. This technical guide provides an in-depth exploration of the multifaceted functions of the 5' cap, with a focus on its roles in enhancing mRNA stability, promoting efficient translation initiation, and facilitating nuclear export. We will delve into the key molecular players, present quantitative data on the impact of capping, and provide detailed experimental protocols for studying these processes. Furthermore, this guide will explore the implications of the 5' cap in the context of drug development and mRNA-based therapeutics.

The Structure and Biosynthesis of the 5' Cap

Eukaryotic mRNAs, transcribed by RNA polymerase II, are co-transcriptionally modified at their 5' end with a unique cap structure. This structure consists of a 7-methylguanosine (B147621) (m7G) nucleotide linked to the first nucleotide of the mRNA via an unusual 5'-5' triphosphate bridge.[1][2] In higher eukaryotes, the first and sometimes second nucleotides of the transcript can also be methylated at the 2'-O position of the ribose sugar, forming cap-1 and cap-2 structures, respectively.[1] These modifications are crucial for the mRNA to be recognized as "self" by the innate immune system.[3]

The capping process is a three-step enzymatic cascade:

-

RNA triphosphatase removes the terminal phosphate (B84403) from the 5' end of the nascent pre-mRNA.

-

Guanylyltransferase adds a guanosine (B1672433) monophosphate (GMP) to the 5' end in a reverse orientation, forming the 5'-5' triphosphate linkage.

-

Guanine-N7-methyltransferase methylates the guanine (B1146940) at the N7 position, creating the final m7G cap.

Core Functions of the 5' Cap Structure

The 5' cap is indispensable for the proper functioning and regulation of mRNA, influencing nearly every aspect of its life.

Promotion of Cap-Dependent Translation Initiation

The most well-characterized function of the 5' cap is its essential role in initiating the translation of the vast majority of eukaryotic mRNAs.[4][5] This process, known as cap-dependent translation, is orchestrated by a series of eukaryotic initiation factors (eIFs). The cap structure is recognized by the cap-binding protein, eIF4E, which is a component of the eIF4F complex.[6] The binding of eIF4E to the cap is a critical rate-limiting step in translation initiation.[7][8] Upon binding, the eIF4F complex, which also includes the scaffolding protein eIF4G and the RNA helicase eIF4A, is recruited to the 5' end of the mRNA.[9] This complex then recruits the 43S pre-initiation complex, which scans the mRNA in a 5' to 3' direction until it locates the start codon (AUG), at which point the 60S ribosomal subunit joins to form the 80S initiation complex, and protein synthesis commences.[10]

The importance of the 5' cap for efficient translation is underscored by the dramatic reduction in protein synthesis from uncapped mRNAs.[11]

Enhancement of mRNA Stability

The 5' cap structure protects mRNA from degradation by 5'-3' exonucleases.[12][13] The unconventional 5'-5' linkage is not a substrate for these enzymes, which normally recognize and degrade RNAs with a free 5' monophosphate. Furthermore, the cap-binding proteins, eIF4E in the cytoplasm and the Cap-Binding Complex (CBC) in the nucleus, physically block the access of decapping enzymes, such as the Dcp1/Dcp2 complex, to the 5' end of the mRNA.[13] This protective mechanism significantly increases the half-life of mRNA, ensuring that it can be translated multiple times to produce the required amount of protein.[14]

Facilitation of Nuclear Export

For an mRNA to be translated, it must first be exported from the nucleus to the cytoplasm. The 5' cap plays a crucial role in this process. In the nucleus, the cap is bound by the Cap-Binding Complex (CBC), a heterodimer of CBP80 and CBP20.[15][16] The CBC acts as a key player in recruiting the Transcription-Export (TREX) complex to the 5' end of the mRNA.[17][18] The TREX complex, in turn, facilitates the interaction of the mRNA with the nuclear pore complex, guiding it into the cytoplasm.[17] Studies have shown that uncapped mRNAs are either poorly exported or not exported at all from the nucleus.[17]

Quantitative Impact of the 5' Cap

The presence of a 5' cap has a profound and quantifiable impact on the efficiency of translation and the stability of mRNA. The following tables summarize representative quantitative data from various studies.

| Parameter | Capped mRNA | Uncapped mRNA | Fold Difference | Experimental System | Reference |

| Relative Luciferase Activity | 100% | ~10% | ~10-fold | Rabbit Reticulocyte Lysate | [3] |

| Protein Expression (in vivo) | High | Very Low | >8-fold | Mice | [13] |

| Translational Efficiency | High | Low | Varies | In vitro and in vivo | [15] |

Table 1: Quantitative Comparison of Translation Efficiency. This table illustrates the significant enhancement of protein production from capped mRNA compared to uncapped mRNA in different experimental settings.

| mRNA | Condition | Half-life (t1/2) | Experimental System | Reference |

| Luciferase mRNA | m7G-capped | 2.08 hours | Human DXO-KO cells | [14] |

| Luciferase mRNA | NAD+-capped | 1.72 hours | Human DXO-KO cells | [14] |

| Luciferase mRNA | Uncapped (pppA-RNA) | 1.85 hours | Human WT cells | [14] |

Table 2: Representative mRNA Half-life Data. This table provides examples of mRNA half-lives, demonstrating the stabilizing effect of the m7G cap. Note that the uncapped triphosphate RNA shows a shorter half-life compared to the capped version in wild-type cells where it would be subject to degradation pathways that recognize uncapped ends.

Experimental Protocols for Studying 5' Cap Function

A variety of experimental techniques are employed to investigate the function of the 5' cap. Below are detailed methodologies for key experiments.

In Vitro Transcription and Capping of mRNA

This protocol describes the synthesis of capped mRNA for use in in vitro translation or transfection experiments.

Materials:

-

Linearized plasmid DNA template containing a T7 promoter upstream of the gene of interest

-

T7 RNA Polymerase

-

Ribonucleotide triphosphates (ATP, CTP, UTP, GTP)

-

Cap analog (e.g., m7G(5')ppp(5')G) or a post-transcriptional capping kit (e.g., Vaccinia Capping System)

-

RNase inhibitor

-

DNase I (RNase-free)

-

Lithium chloride (LiCl) precipitation solution

-

Nuclease-free water

Procedure:

-

In Vitro Transcription Reaction Setup: In a sterile, RNase-free tube, combine the following components on ice: linearized DNA template (1 µg), 10X transcription buffer, 100 mM DTT, ribonucleotide solution mix, RNase inhibitor, and T7 RNA polymerase. If performing co-transcriptional capping, include the cap analog in the ribonucleotide mix at a 4:1 ratio of cap analog to GTP.

-

Incubation: Incubate the reaction at 37°C for 2 hours.

-

DNase Treatment: Add RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

-

Post-Transcriptional Capping (if not done co-transcriptionally): a. Purify the uncapped RNA using LiCl precipitation or a column-based method. b. Set up the capping reaction according to the manufacturer's protocol, typically including the purified RNA, capping enzyme, GTP, S-adenosylmethionine (SAM), and reaction buffer. c. Incubate at 37°C for 30-60 minutes.

-

RNA Purification: Purify the capped mRNA using LiCl precipitation or a suitable RNA purification kit to remove enzymes, unincorporated nucleotides, and salts.

-

Quantification and Quality Control: Determine the concentration of the mRNA using a spectrophotometer (A260). Assess the integrity of the transcript by running an aliquot on a denaturing agarose (B213101) gel.

Cap-Dependent In Vitro Translation Assay using Rabbit Reticulocyte Lysate

This assay measures the translational efficiency of a capped mRNA in a cell-free system.

Materials:

-

Capped and uncapped reporter mRNA (e.g., luciferase mRNA)

-

Rabbit Reticulocyte Lysate (nuclease-treated)

-

Amino acid mixture (minus methionine if using 35S-methionine for labeling)

-

35S-methionine (for radiolabeling) or a non-radioactive detection system (e.g., luciferase assay reagent)

-

RNase inhibitor

-

Nuclease-free water

Procedure:

-

Reaction Setup: On ice, combine the following in a microfuge tube: rabbit reticulocyte lysate, amino acid mixture, RNase inhibitor, and the capped or uncapped mRNA template (typically 50-500 ng). If using radiolabeling, add 35S-methionine.

-

Incubation: Incubate the reaction at 30°C for 60-90 minutes.[9]

-

Analysis:

-

Radiolabeling: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the translated proteins by SDS-PAGE and autoradiography. Quantify the band intensities to determine the relative translation efficiency.

-

Luciferase Reporter: Add luciferase assay reagent to the reaction mixture and measure the luminescence using a luminometer.[3] The light output is proportional to the amount of luciferase protein synthesized.

-

mRNA Stability Assay using Actinomycin D

This method assesses the stability of an mRNA transcript in cultured cells by inhibiting transcription and measuring the rate of mRNA decay.

Materials:

-

Cultured eukaryotic cells

-

Actinomycin D solution

-

Cell lysis buffer

-

RNA extraction kit

-

Reverse transcriptase

-

qPCR primers specific for the target mRNA and a stable reference gene (e.g., GAPDH)

-

qPCR master mix

Procedure:

-

Cell Treatment: Seed cells in multiple plates or wells. Treat the cells with Actinomycin D (typically 5 µg/mL) to inhibit transcription.[19][20]

-

Time Course Collection: At various time points after Actinomycin D addition (e.g., 0, 2, 4, 6, 8 hours), harvest the cells from one plate/well.

-

RNA Extraction and Reverse Transcription: Lyse the cells and extract total RNA. Synthesize cDNA from the RNA samples using reverse transcriptase.

-

Quantitative PCR (qPCR): Perform qPCR using primers for the target mRNA and the reference gene.

-

Data Analysis: Normalize the Ct values of the target gene to the reference gene for each time point. Calculate the amount of target mRNA remaining at each time point relative to the 0-hour time point. Plot the percentage of remaining mRNA versus time on a semi-logarithmic scale. The time at which 50% of the initial mRNA remains is the half-life (t1/2) of the transcript.

Signaling Pathways and Experimental Workflows

The function of the 5' cap, particularly in translation, is tightly regulated by cellular signaling pathways. Furthermore, a variety of experimental workflows are utilized to dissect the intricacies of cap-dependent processes.

Signaling Pathways Regulating Cap-Dependent Translation

The mTOR and MAPK/ERK pathways are central regulators of cap-dependent translation, primarily through their effects on eIF4E.

Caption: Regulation of eIF4E activity by mTOR and MAPK signaling pathways.

Experimental Workflow for Cap-Dependent Nuclear Export

This workflow outlines the key steps in studying the role of the 5' cap in mRNA export from the nucleus.

Caption: Workflow for analyzing cap-dependent mRNA nuclear export.

Logical Relationship of 5' Cap Functions

The functions of the 5' cap are interconnected and essential for the lifecycle of an mRNA molecule.

Caption: Interrelationship of the core functions of the 5' cap.

The 5' Cap in Drug Development and mRNA Therapeutics

The critical role of the 5' cap in mRNA function makes it an attractive target for therapeutic intervention.

-

Antiviral and Anticancer Therapies: Many viruses have evolved mechanisms to either circumvent or hijack the host's cap-dependent translation machinery. Developing inhibitors that target viral cap-binding proteins or cap-snatching enzymes is a promising antiviral strategy.[21] Similarly, since many cancers exhibit dysregulated cap-dependent translation due to the overexpression of eIF4E, targeting this pathway is a viable anticancer approach.

-

mRNA Vaccines and Therapeutics: The efficacy of mRNA-based vaccines and therapeutics is highly dependent on the stability and translational efficiency of the synthetic mRNA. Ensuring proper and efficient capping of in vitro transcribed mRNA is paramount for maximizing protein expression and therapeutic effect.[22][23] The use of cap analogs that enhance translation and stability, such as anti-reverse cap analogs (ARCAs), is a key consideration in the design of these molecules.[3] Furthermore, the inclusion of a cap-1 structure is important to minimize the innate immune response to the synthetic mRNA.[24]

Conclusion

The 5' cap structure is a fundamental and indispensable feature of eukaryotic mRNA, orchestrating a series of events that are critical for gene expression. Its roles in promoting translation, ensuring stability, and facilitating nuclear export are tightly regulated and interconnected. A thorough understanding of the molecular mechanisms underlying these functions is not only crucial for advancing our knowledge of fundamental cell biology but also holds immense potential for the development of novel therapeutic strategies, from targeted cancer therapies to the next generation of mRNA vaccines. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further explore and harness the power of the 5' cap.

References

- 1. manuals.plus [manuals.plus]

- 2. In vitro Transcription and Capping of Gaussia Luciferase mRNA Followed by HeLa Cell Transfection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro translation using rabbit reticulocyte lysate. [bio-protocol.org]

- 6. Synthetic mRNA capping - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High affinity RNA for mammalian initiation factor 4E interferes with mRNA-cap binding and inhibits translation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The cap-binding translation initiation factor, eIF4E, binds a pseudoknot in a viral cap-independent translation element - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Star Republic: Guide for Biologists [sciencegateway.org]

- 10. Evaluating the Stability of mRNAs and Noncoding RNAs | Springer Nature Experiments [experiments.springernature.com]

- 11. static1.squarespace.com [static1.squarespace.com]

- 12. In Vitro Translation Using Rabbit Reticulocyte Lysate | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. 5′-end NAD+ cap in human cells promotes RNA decay through DXO-mediated deNADding - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Translation, stability, and resistance to decapping of mRNAs containing caps substituted in the triphosphate chain with BH3, Se, and NH - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Video: In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells [jove.com]

- 17. mRNA nuclear export at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mRNA Stability Analysis Using Actinomycin D Assay - mRNA-based Drug R&D Service [mrnabased-drug.com]

- 19. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. areterna.com [areterna.com]

- 22. researchgate.net [researchgate.net]

- 23. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]

- 24. Photocaged 5′ cap analogues for optical control of mRNA translation in cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of m7GpppAmpG Cap Analogs for Researchers and Drug Development Professionals

An in-depth exploration of the chemical and enzymatic pathways for the synthesis of m7GpppAmpG cap analogs, crucial components in the development of mRNA-based therapeutics and vaccines. This guide provides detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the synthesis and relevant biological pathways.

The 5' cap structure, a hallmark of eukaryotic messenger RNA (mRNA), is critical for its stability, efficient translation into protein, and the avoidance of innate immune responses.[1][2] The m7GpppAmpG trinucleotide cap analog, which results in a Cap1 structure, has garnered significant attention for its ability to enhance translational efficiency.[2][] This technical guide details the primary synthesis pathways for m7GpppAmpG and related cap analogs, offering a comprehensive resource for researchers and professionals in the field of drug development.

Synthesis Pathways: Chemical and Enzymatic Approaches

The synthesis of m7GpppAmpG cap analogs can be broadly categorized into chemical and enzymatic methods. Each approach offers distinct advantages and is suited for different research and production scales.

Chemical Synthesis

The chemical synthesis of m7GpppAmpG typically involves the coupling of a 7-methylguanosine (B147621) 5'-diphosphate (m7GDP) derivative with a 5'-phosphorylated AmpG dinucleotide. A common strategy employs a coupling agent in an anhydrous organic solvent.[4]

A key step in this process is the regioselective methylation of guanosine (B1672433) 5'-diphosphate (GDP) to yield m7GDP.[4] The subsequent coupling reaction often utilizes zinc chloride (ZnCl2) as a catalyst in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the formation of the 5'-5' triphosphate bridge.[4][5]

The synthesis of the pAmpG dinucleotide can be achieved through solid-phase synthesis using phosphoramidite (B1245037) chemistry.[5] The final product is typically purified using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).[6][7]

Diagram of the Chemical Synthesis Pathway of m7GpppAmpG:

Caption: A flowchart illustrating the key stages in the chemical synthesis of m7GpppAmpG.

Enzymatic Synthesis

Enzymatic methods for mRNA capping offer high specificity and efficiency and can be performed either co-transcriptionally or post-transcriptionally.[][9][10]

Post-Transcriptional Capping: In this method, uncapped mRNA is first synthesized via in vitro transcription (IVT). Subsequently, a capping enzyme complex, such as that from the Vaccinia virus, is used to add the cap structure in a stepwise manner.[11][12] The reaction involves an RNA triphosphatase, a guanylyltransferase, and a guanine-N7-methyltransferase. To achieve a Cap1 structure, an additional enzyme, a 2'-O-methyltransferase, is required.[][11]

Co-transcriptional Capping: This approach integrates the cap analog directly into the IVT reaction.[9][10] A high concentration of the cap analog relative to GTP is used to favor its incorporation at the 5' end of the transcript by the RNA polymerase, typically T7 RNA polymerase.[10] Trinucleotide cap analogs like m7GpppAmpG are particularly effective in this method, leading to high capping efficiencies.[2]

Diagram of Enzymatic mRNA Capping Workflow:

Caption: A diagram comparing post-transcriptional and co-transcriptional enzymatic capping of mRNA.

Quantitative Data Summary

The choice of synthesis method and cap analog can significantly impact the efficiency of capping and the subsequent translational output of the mRNA. The following tables summarize key quantitative data for m7GpppAmpG and related cap analogs.

Table 1: Capping Efficiency of m7GpppAmpG Analogs

| Cap Analog | Capping Method | Capping Efficiency (%) | Reference |

| m7GpppAmpG | Co-transcriptional | ~90% | [][13] |

| CleanCap® Reagent AG (trinucleotide) | Co-transcriptional | >90% | [2] |

| ARCA (dinucleotide) | Co-transcriptional | ~70% | [10] |

Table 2: Biochemical Properties of m7GpppAmpG

| Property | Value | Method | Reference |

| Binding Affinity to eIF4E (KD) | 45.6 nM | Fluorescence Titration | [13][14] |

Experimental Protocols

This section provides a generalized protocol for the chemical synthesis and co-transcriptional enzymatic capping of mRNA with m7GpppAmpG.

Protocol 1: Chemical Synthesis of m7GpppAmpG (General Procedure)

Materials:

-

7-methylguanosine 5'-diphosphate (m7GDP)

-

5'-Phosphorimidazolide of AmpG (ImpAmpG)

-

Anhydrous Zinc Chloride (ZnCl2)

-

Anhydrous Dimethylformamide (DMF)

-

Purification system (e.g., RP-HPLC)

Procedure:

-

Preparation of Reactants: Ensure all reactants and solvents are anhydrous. The ImpAmpG can be prepared from pAmpG.

-

Coupling Reaction: In an anhydrous environment, dissolve m7GDP and a molar excess of ZnCl2 in DMF.[5] Add ImpAmpG to the solution.[5]

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by an appropriate analytical method like HPLC.[5] The reaction time can vary from a few hours to days.[5]

-

Quenching and Purification: Once the reaction is complete, quench it by adding an appropriate aqueous buffer. Purify the crude product using ion-exchange chromatography followed by RP-HPLC.[5]

-

Characterization: Confirm the identity and purity of the final m7GpppAmpG product using techniques such as mass spectrometry and NMR.

Protocol 2: Co-transcriptional Capping of mRNA with m7GpppAmpG

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

Ribonucleotide solution (ATP, CTP, UTP, GTP)

-

m7GpppAmpG cap analog

-

Transcription buffer

-

DNase I

-

RNA purification kit

Procedure:

-

Transcription Reaction Setup: In a sterile, RNase-free tube, combine the transcription buffer, ribonucleotide solution (with a recommended cap analog to GTP ratio of 4:1), the linearized DNA template, and the m7GpppAmpG cap analog.[10]

-

Initiation: Add T7 RNA polymerase to the reaction mixture and incubate at 37°C for approximately 2 hours.

-

DNA Template Removal: After the incubation, add DNase I to the reaction and incubate for a further 15 minutes at 37°C to digest the DNA template.

-

RNA Purification: Purify the capped mRNA from the reaction mixture using an appropriate RNA purification kit according to the manufacturer's instructions.

-

Quality Control: Analyze the integrity and concentration of the capped mRNA using methods such as gel electrophoresis and UV spectrophotometry. The capping efficiency can be determined by methods like LC-MS.[11]

Signaling Pathway: Cap-Dependent Translation Initiation

The 5' cap of eukaryotic mRNA, including the m7GpppAmpG structure, is a critical recognition site for the initiation of translation. This process is mediated by a series of eukaryotic initiation factors (eIFs).[15][16][17] The cap is directly bound by eIF4E, the cap-binding protein.[18][19] eIF4E is a component of the eIF4F complex, which also includes the helicase eIF4A and the scaffolding protein eIF4G.[19] The binding of the eIF4F complex to the 5' cap facilitates the recruitment of the 40S ribosomal subunit to the mRNA, which then scans for the start codon to initiate protein synthesis.[18]

Diagram of the Cap-Dependent Translation Initiation Pathway:

Caption: The central role of the m7G cap and eIF4E in initiating protein synthesis.

Conclusion

The synthesis of m7GpppAmpG cap analogs is a cornerstone of modern mRNA technology. Both chemical and enzymatic routes provide viable pathways for obtaining these critical molecules, with co-transcriptional capping using trinucleotide analogs like m7GpppAmpG offering a highly efficient method for producing therapeutically relevant mRNA. A thorough understanding of these synthesis methods, coupled with robust analytical characterization and a clear comprehension of the underlying biological pathways, is essential for the continued advancement of mRNA-based drugs and vaccines. This guide provides a foundational resource for professionals dedicated to harnessing the therapeutic potential of synthetic mRNA.

References

- 1. eIF4E orchestrates mRNA processing, RNA export and translation to modify specific protein production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. trilinkbiotech.com [trilinkbiotech.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Cap analogs with a hydrophobic photocleavable tag enable facile purification of fully capped mRNA with various cap structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 9. neb.com [neb.com]

- 10. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]

- 11. lifesciences.danaher.com [lifesciences.danaher.com]

- 12. neb-online.fr [neb-online.fr]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. homework.study.com [homework.study.com]

- 16. researchgate.net [researchgate.net]

- 17. Structure and Function of Pre-mRNA 5′-End Capping Quality Control and 3′-End Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Role of 5' mRNA and 5' U snRNA cap structures in regulation of gene expression - Division of Biophysics [biogeo.uw.edu.pl]

- 19. Cap‐Dependent Translation Initiation Factor eIF4E: An Emerging Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

Core Principles of mRNA Cap Analogs in Research and Therapeutics

An in-depth technical guide on the biochemical characterization of Uracil-m7GpppAmpG ammonium (B1175870) is provided below, tailored for researchers, scientists, and drug development professionals.

The 5' cap structure of messenger RNA (mRNA) is crucial for its regulation and function. This modification, typically a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide of the RNA chain via a 5'-5' triphosphate bridge, is essential for efficient protein translation, mRNA stability, and preventing activation of the innate immune system.[][2] Synthetic cap analogs are widely used in the in vitro transcription of mRNA for various applications, including vaccines, protein replacement therapies, and gene editing.[3][4] The choice of cap analog significantly influences the properties of the resulting mRNA.

Uracil-m7GpppAmpG Ammonium: A Trinucleotide Cap Analog

This compound is a trinucleotide cap analog used for the in vitro synthesis of mRNA.[5] Trinucleotide cap analogs are a newer class of capping reagents that offer high capping efficiency and ensure the correct orientation of the cap structure, leading to enhanced translational activity.[3][6] The "Uracil-" prefix in the name suggests a modification involving a uracil (B121893) moiety, though the precise location and nature of this modification are not extensively documented in publicly available literature. The core structure, m7GpppAmpG, is a Cap-1 analog, which contains a 2'-O-methylation on the first transcribed nucleotide (Adenosine in this case). This 2'-O-methylation is critical for reducing the immunogenicity of the mRNA by helping the host cellular machinery to recognize it as "self".[]

Quantitative Data Summary

Due to the limited specific data for this compound, the following table summarizes key biochemical parameters for the closely related trinucleotide cap analog, m7GpppAmpG ammonium, and other relevant cap analogs for comparison. This data is essential for researchers to select the most appropriate cap analog for their specific application.

| Cap Analog | Type | Capping Efficiency (%) | eIF4E Binding Affinity (KD, nM) | Translational Efficiency | Reference |

| m7GpppAmpG ammonium | Trinucleotide (Cap-1) | ~90% | 45.6 | High | [7] |

| m7GpppG | Dinucleotide (Cap-0) | ~70-85% | 11,400 | Moderate | [6][8] |

| ARCA (m7,3'O-GpppG) | Dinucleotide (Cap-0) | ~60-80% | - | Higher than m7GpppG | [6][] |

| CleanCap® Reagent AG | Trinucleotide (Cap-1) | >95% | - | Very High | [6][] |

Experimental Protocols

Detailed methodologies are critical for the accurate biochemical characterization of mRNA cap analogs. Below are protocols for key experiments.

Synthesis and Purification of mRNA Capped with Uracil-m7GpppAmpG

Objective: To synthesize and purify mRNA with the Uracil-m7GpppAmpG cap analog.

Methodology:

-

In Vitro Transcription (IVT):

-

Set up a 20 µL IVT reaction containing:

-

Linearized DNA template (1 µg)

-

T7 RNA Polymerase

-

Transcription Buffer

-

rNTPs (ATP, CTP, UTP, GTP)

-

This compound (at a recommended molar excess to GTP, typically 4:1)[6]

-

RNase Inhibitor

-

-

Incubate the reaction at 37°C for 2-4 hours.

-

-

DNase Treatment:

-

Add DNase I to the IVT reaction mixture.

-

Incubate at 37°C for 15 minutes to remove the DNA template.

-

-

Purification:

-

Purify the mRNA using a silica-based column purification kit or by lithium chloride precipitation to remove unincorporated nucleotides, enzymes, and salts.

-

Elute the purified mRNA in RNase-free water.

-

Determination of Capping Efficiency by HPLC-MS

Objective: To quantify the percentage of mRNA molecules that are successfully capped.

Methodology:

-

Enzymatic Digestion:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

-

Analyze the digested sample using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) coupled to a mass spectrometer.[12]

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

-

Mobile Phase B: 0.1 M TEAA in 25% acetonitrile

-

Column: A C18 column suitable for oligonucleotide analysis.

-

Gradient: A linear gradient from mobile phase A to B to separate the capped and uncapped RNA fragments.

-

Detection: Monitor the UV absorbance at 260 nm and acquire mass spectra to identify the capped and uncapped species based on their expected molecular weights.

-

-

Quantification:

-

Calculate the capping efficiency by integrating the peak areas of the capped and uncapped fragments from the UV chromatogram.

-

eIF4E Binding Affinity Assay by Fluorescence Polarization

Objective: To measure the binding affinity of the cap analog to the cap-binding protein eIF4E.

Methodology:

-

Fluorescent Labeling:

-

Synthesize or purchase a fluorescently labeled version of the cap analog.

-

-

Binding Reaction:

-

In a microplate, prepare a series of reactions with a fixed concentration of the fluorescently labeled cap analog and increasing concentrations of purified recombinant eIF4E protein in a suitable binding buffer.

-

-

Fluorescence Polarization Measurement:

-

Incubate the reactions to reach equilibrium.